molecular formula C13H18N2O4 B2736944 (2S,3S)-3-methyl-2-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)formamido]pentanoic acid CAS No. 1807896-11-2

(2S,3S)-3-methyl-2-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)formamido]pentanoic acid

Cat. No.: B2736944
CAS No.: 1807896-11-2
M. Wt: 266.297
InChI Key: RDYDCVRECMUTNY-KWQFWETISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S)-3-methyl-2-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)formamido]pentanoic acid is a useful research compound. Its molecular formula is C13H18N2O4 and its molecular weight is 266.297. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The compound has been involved in studies exploring its synthesis and structural analysis. For instance, N-(β-Carboxyethyl)-α-isoleucine , a related compound, demonstrates interest due to its biological activity, indicating the potential for "(2S,3S)-3-methyl-2-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)formamido]pentanoic acid" in similar biological applications (Nehls et al., 2013).
  • Studies on derivatives of pentanoic acid, such as those focusing on γ-valerolactone conversion into pentanoic acid using sustainable methods, highlight the compound's relevance in green chemistry and potential industrial applications (Al‐Naji et al., 2020).

Antioxidant and Biological Properties

  • Lipoic acid , with structural similarities, is recognized for its antioxidant properties, suggesting potential antioxidant applications for "this compound." Lipoic acid is effective against oxidative stress and is present in various cellular processes (Navari-Izzo et al., 2002).

Molecular Mechanisms in Pain Pathway

  • The modulation of T-Type Calcium Channels by α-lipoic acid in pain pathways presents an insight into the possible neuropharmacological applications of "this compound." Such studies suggest its potential role in treating pain disorders (Lee et al., 2009).

Chemical Reactions and Mechanisms

  • Research on the synthesis of derivatives of pyrimidine 2- Thione indicates the compound's relevance in chemical synthesis, providing pathways for the creation of biologically active molecules. This suggests the compound's utility in synthetic organic chemistry and medicinal chemistry applications (Mohammed et al., 2016).

Properties

IUPAC Name

(2S,3S)-3-methyl-2-[(1-methyl-2-oxopyridine-4-carbonyl)amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-4-8(2)11(13(18)19)14-12(17)9-5-6-15(3)10(16)7-9/h5-8,11H,4H2,1-3H3,(H,14,17)(H,18,19)/t8-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDYDCVRECMUTNY-KWQFWETISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C1=CC(=O)N(C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)C1=CC(=O)N(C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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